(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
CAS No.: 1354485-72-5
Cat. No.: VC2687683
Molecular Formula: C20H28BrNO5
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354485-72-5 |
|---|---|
| Molecular Formula | C20H28BrNO5 |
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | (2S,4S)-4-(4-bromo-2-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H28BrNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 |
| Standard InChI Key | AKKQGZROVSNREH-ZFWWWQNUSA-N |
| Isomeric SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid features a pyrrolidine core with specific stereochemistry at positions 2 and 4. The compound contains several key structural elements that contribute to its chemical behavior and potential applications. The pyrrolidine ring bears a carboxylic acid group at the 2-position with S stereochemistry, resembling the structure of proline derivatives. This structural characteristic is shared with other compounds in the search results, such as the fluorinated pyrrolidine derivatives that possess similar core structures .
The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This protection strategy is similar to that observed in (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid, where the nitrogen is protected with a benzyloxycarbonyl group . The Boc protection is particularly useful for maintaining the stability of the nitrogen during chemical reactions and can be selectively removed under acidic conditions when needed.
At the 4-position of the pyrrolidine ring, which also has S stereochemistry, there is a 4-bromo-2-(tert-butyl)phenoxy substituent. This bulky and lipophilic group likely contributes significantly to the compound's physical properties and potentially to its biological interactions .
Physical Properties
While specific physical property data for (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is limited in the search results, we can make informed inferences based on related compounds. For instance, (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid has a melting point of 162°C and a specific rotation of -57° (C=1, MeOH) . Similarly, (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid exists in crystalline form with a melting point of 116°C and a specific rotation of -69° (C=1, MeOH) .
Table 1.1: Comparison of Physical Properties Between Related Pyrrolidine Derivatives
| Compound | Physical Form | Melting Point (°C) | Specific Rotation [α]D |
|---|---|---|---|
| (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid | Likely crystalline | Data not available | Data not available |
| (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid | Crystalline | 162 | -57° (C=1, MeOH) |
| (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid | Crystalline | 116 | -69° (C=1, MeOH) |
The presence of the bromine atom and tert-butyl group in our target compound would likely increase its molecular weight and lipophilicity compared to the fluorinated analogues. These structural differences would also influence its solubility profile, making it potentially more soluble in organic solvents and less soluble in aqueous media.
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid likely follows similar pathways to those of related pyrrolidine derivatives. Based on the synthetic approaches for analogous compounds, we can outline probable synthetic routes.
One common approach for synthesizing substituted pyrrolidine derivatives involves starting with a suitably protected pyrrolidine precursor. For example, the synthesis of (R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid typically begins with the protection of the nitrogen atom of pyrrolidine-3-carboxylic acid using a Boc group under controlled conditions to ensure the formation of the desired enantiomer . This protection step is likely also critical in the synthesis of our target compound.
Biological and Pharmacological Activities
Structure-Activity Relationships
The structure-activity relationships (SARs) of pyrrolidine derivatives provide insights into how structural modifications affect biological activity. From the search results, we can see that similar compounds with different substituents at the 4-position of the pyrrolidine ring exhibit varying degrees of activity. For example, certain pyrrolidine derivatives have shown activity as dual-acting ligands targeting both histamine H3 receptors and MAO B .
The specific (2S,4S) stereochemistry of our compound is likely crucial for any biological activity it may possess. This stereochemical arrangement would position the functional groups in a specific three-dimensional orientation that could be essential for molecular recognition and binding to biological targets.
Applications in Medicinal Chemistry and Drug Development
As a Building Block in Drug Synthesis
(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid likely serves as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications. Protected amino acids and their derivatives, including modified proline analogues, are widely used in the construction of peptide-based drugs and peptidomimetics.
Comparison with Related Pyrrolidine Derivatives
Structural Comparisons
(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid shares structural similarities with several compounds mentioned in the search results. A comparative analysis reveals how specific structural elements may influence properties and potential applications.
Table 5.1: Structural Comparison of Related Pyrrolidine Derivatives
The comparison shows that while these compounds share the same pyrrolidine core and similar protection strategies, they differ significantly in the substituents at the 4-position and sometimes in the stereochemistry. These structural differences would likely lead to variations in their physicochemical properties, synthetic accessibility, and biological activities.
Functional Comparisons
The functional groups present in (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid enable specific chemical transformations that may be useful in various applications. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal the free amine, which could then be further functionalized. The carboxylic acid group at the 2-position allows for amide or ester formation, potentially enabling incorporation into peptides or other complex molecules.
The 4-bromo-2-(tert-butyl)phenoxy group at the 4-position introduces additional functionality through the bromine atom, which could serve as a handle for cross-coupling reactions or other transformations. This feature might make our compound more versatile in certain synthetic applications compared to analogues with fluoro or amino substituents at the same position.
Analytical Characterization
Chromatographic Behavior
The chromatographic properties of (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid would be influenced by its polarity, which is determined by the balance between the polar carboxylic acid group and the non-polar tert-butyl and phenoxy moieties. Based on its structure, the compound would likely exhibit:
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Moderate to good retention on reverse-phase HPLC columns, with retention increasing with higher percentages of organic modifier (e.g., acetonitrile or methanol)
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Possible tailing on silica-based columns due to the carboxylic acid group, which might be mitigated by the addition of acidic modifiers to the mobile phase
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Distinct UV absorption profile due to the presence of the aromatic ring, with absorption maxima likely in the 250-280 nm range
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